4-Bromo-3-chloro-1H-pyrazole

Catalog No.
S3088656
CAS No.
27258-18-0
M.F
C3H2BrClN2
M. Wt
181.42
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-3-chloro-1H-pyrazole

CAS Number

27258-18-0

Product Name

4-Bromo-3-chloro-1H-pyrazole

IUPAC Name

4-bromo-5-chloro-1H-pyrazole

Molecular Formula

C3H2BrClN2

Molecular Weight

181.42

InChI

InChI=1S/C3H2BrClN2/c4-2-1-6-7-3(2)5/h1H,(H,6,7)

InChI Key

LASSLNHDRZFHLG-UHFFFAOYSA-N

SMILES

C1=NNC(=C1Br)Cl

Solubility

not available

Potential as a Building Block in Medicinal Chemistry:

Pyrazoles are a well-known class of heterocyclic compounds with a wide range of biological activities []. Their five-membered ring structure allows for functionalization at various positions, leading to diverse molecules with potential therapeutic applications []. While research specific to 4-bromo-5-chloro-1H-pyrazole is scarce, the presence of the bromo and chloro substituents could provide interesting properties for further exploration. Scientists might investigate if these substituents influence binding to specific biological targets or affect the overall activity of the molecule.

4-Bromo-3-chloro-1H-pyrazole is a halogenated derivative of pyrazole, characterized by the presence of bromine and chlorine substituents at the 4 and 3 positions, respectively. Its molecular formula is C4H4BrClN2C_4H_4BrClN_2, and it has a molecular weight of 195.45 g/mol. This compound is notable for its unique structural features, which contribute to its reactivity and biological activity. Pyrazoles, in general, are five-membered heterocyclic compounds containing two nitrogen atoms, and their derivatives have garnered attention in medicinal chemistry due to their diverse pharmacological properties.

Such as:

  • Nucleophilic Substitution Reactions: The chlorine atom can be replaced by nucleophiles under suitable conditions.
  • Electrophilic Aromatic Substitution: The bromine atom can facilitate electrophilic attack on the pyrazole ring.
  • Coupling Reactions: This compound can undergo coupling reactions with various electrophiles to form more complex structures.

These reactions make it a versatile intermediate in organic synthesis.

4-Bromo-3-chloro-1H-pyrazole exhibits significant biological activity, particularly in the fields of pharmacology and biochemistry. It has been studied for its potential as:

  • Antimicrobial Agents: Some derivatives show effectiveness against various bacterial strains.
  • Anticancer Compounds: Research indicates that certain pyrazole derivatives possess cytotoxic properties against cancer cell lines.
  • Anti-inflammatory Agents: Compounds with similar structures have demonstrated anti-inflammatory effects in preclinical studies.

The specific biological activities of 4-bromo-3-chloro-1H-pyrazole warrant further investigation to fully understand its therapeutic potential.

The synthesis of 4-bromo-3-chloro-1H-pyrazole typically involves several steps:

  • Starting Materials: The synthesis often begins with commercially available pyrazole derivatives.
  • Halogenation Reaction: The introduction of bromine and chlorine can be achieved through halogenation reactions using reagents such as N-bromosuccinimide (NBS) or thionyl chloride.
  • Purification: The product is purified through techniques such as column chromatography to isolate the desired compound in high yield.

For example, one method involves dissolving 3-chloro-5-methyl-1H-pyrazole in dichloromethane and adding NBS, followed by stirring at room temperature to yield the target compound .

4-Bromo-3-chloro-1H-pyrazole finds applications in various fields:

  • Pharmaceutical Development: It serves as an intermediate in the synthesis of bioactive compounds.
  • Agricultural Chemistry: Its derivatives may be explored for use as agrochemicals or pesticides.
  • Material Science: Pyrazole derivatives are investigated for their potential use in developing new materials with specific properties.

Studies on the interactions of 4-bromo-3-chloro-1H-pyrazole with biological targets are essential for understanding its mechanism of action. These interactions may include:

  • Binding Studies: Assessing how well the compound binds to specific enzymes or receptors.
  • Molecular Docking Simulations: Computational studies to predict how the compound interacts at a molecular level with target proteins.

Such studies provide insights into its pharmacokinetic properties and potential therapeutic effects.

Several compounds share structural similarities with 4-bromo-3-chloro-1H-pyrazole. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
4-Bromo-3-methyl-1H-pyrazoleMethyl group at position 3Exhibits different biological activity profiles
4-Chloro-3-bromo-1H-pyrazoleChlorine at position 4Different reactivity patterns due to position swap
4-Bromo-5-methyl-1H-pyrazoleMethyl group at position 5Potentially different pharmacological effects

These compounds highlight the versatility of pyrazole derivatives and their unique reactivity based on substituent positioning.

XLogP3

1.9

Dates

Modify: 2024-04-14

Explore Compound Types